Telenzepine dihydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,5-benzodiazepine derivatives is described in the second paper, where an efficient and clean method is presented using sodium tetrachloroaurate(III) dihydrate as a catalyst. The process involves the reaction of o-phenylenediamine with ketones under mild conditions to yield 1,5-benzodiazepines with good yields . This method could potentially be applied to the synthesis of telenzepine dihydrochloride, although the specific details would depend on the particular ketone used in the reaction.

Molecular Structure Analysis

The molecular structure of 1,5-benzodiazepines is characterized by a seven-membered diazepine ring fused to a benzene ring. The stereochemistry of such compounds can be complex, as indicated in the first paper, which discusses the stereo-structures of cycloadducts formed during the reaction of 2,3-dihydro-1H-1.5-benzodiazepines with dichlorocarbene . While this paper does not directly address telenzepine dihydrochloride, it provides insight into the stereochemical considerations that might be relevant for its structure.

Chemical Reactions Analysis

The first paper provides an analysis of the chemical reactions involving 2,3-dihydro-1H-1.5-benzodiazepines and dichlorocarbene, leading to the formation of 1,2-cycloadducts and formylated 1,2-cycloadducts . These reactions are catalyzed by benzyltriethylammonium chloride and involve complex stereochemistry. Although these reactions are not directly related to telenzepine dihydrochloride, they offer a glimpse into the types of chemical transformations that benzodiazepine derivatives can undergo.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

-

Neuroscience : Telenzepine dihydrochloride has been used to study M1 muscarinic receptor-mediated signaling in the mouse primary somatosensory cortex. It was found that M1 activation results in faster and more reliable neuronal responses, significantly reducing response latencies and trial-to-trial variability. At the population level, M1 activation reduces network synchrony, thus enhancing the capacity of cortical neurons in conveying sensory information. This leads to significant improvements in performances in a vibrotactile detection task.

-

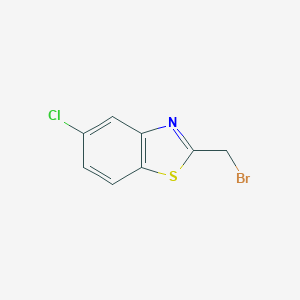

Pharmacology : Telenzepine dihydrochloride is a thienobenzodiazepine acting as a selective M1 antimuscarinic. It is used in the treatment of peptic ulcers. It is atropisomeric, meaning the molecule has a stereogenic C–N-axis. In neutral aqueous solution, it displays a half-life for racemization of the order of 1000 years. The activity is related to the (+)-isomer which is about 500-fold more active than the (–)-isomer at muscarinic receptors in the rat cerebral cortex.

-

Biochemistry : Telenzepine dihydrochloride is known to undergo an unexpected scaffold rearrangement under highly acidic conditions, which were believed to favor the dihydrochloride formation of pirenzepine. The rearranged products of pirenzepine and the structurally related telenzepine have significantly decreased affinity for the muscarinic acetylcholine receptor, the pharmacological target of these compounds.

-

Cell Biology : Telenzepine dihydrochloride has been used in studies involving cellular responses to stimuli. It can effectively block synaptic transmission promoted by muscarinic or M1 receptor agonists, reducing the amplitude of extracellular slow excitatory postsynaptic potentials and slow inhibitory postsynaptic potentials .

-

Genetics : Telenzepine dihydrochloride has been used in genetic studies, particularly those involving long-read sequencing technologies. These studies aim to evaluate complex genetic variation and identify missing variants .

-

Immunology : While specific applications of Telenzepine dihydrochloride in immunology are not readily available, its role as a selective high affinity muscarinic M1 receptor antagonist suggests potential applications in studies involving the muscarinic acetylcholine receptor, which plays a role in various immune responses .

-

Pathology : Telenzepine dihydrochloride has been used in clinical trials for patients with acute duodenal ulcer. It was found that a once daily administration of 3 mg in the evening is regarded as the optimal dosage regimen of Telenzepine .

-

Toxicology : Telenzepine dihydrochloride has been studied in the context of pharmacovigilance, which aims at a better understanding of the molecular events triggered by medications to prevent adverse effects .

Eigenschaften

IUPAC Name |

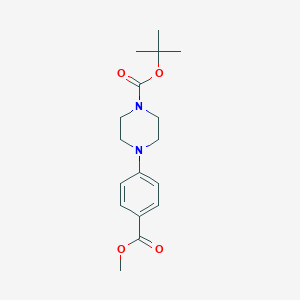

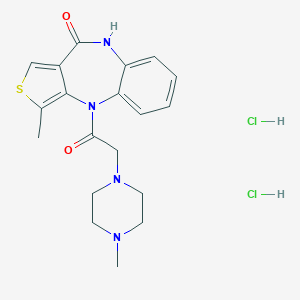

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJFSQQHGPLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423564 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telenzepine dihydrochloride | |

CAS RN |

147416-96-4 | |

| Record name | Telenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)